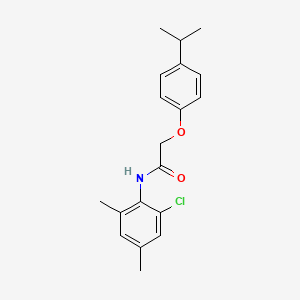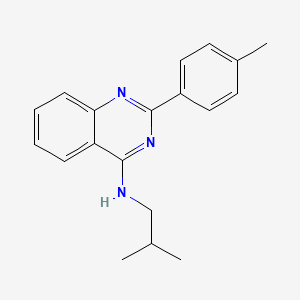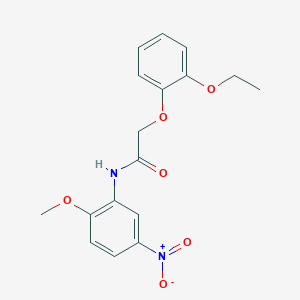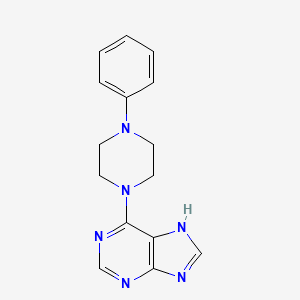
N-(2-chloro-4,6-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of specific phenylacetamide derivatives with other chemical entities. For example, Sharma et al. (2018) detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by recrystallization and elucidation using spectroscopic techniques (Sharma et al., 2018). This provides a foundation for understanding the synthetic pathways that may be applicable to N-(2-chloro-4,6-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide has been analyzed through crystallography and spectroscopy. The crystal structure reveals specific space groups and unit cell parameters, as well as intermolecular hydrogen bonding, which are crucial for understanding the compound's stability and reactivity. The orthorhombic crystal system with space group Pbca, as reported by Sharma et al. (2018), highlights the geometric considerations in the molecular structure of phenylacetamide derivatives (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions and properties of phenylacetamide derivatives are influenced by their molecular structure. The reactivity towards specific receptors, such as the VEGFr receptor targeted in the study by Sharma et al. (2018), and the inhibition of voltage-gated sodium currents highlighted by Pękala et al. (2011), are critical for understanding the biological activity of these compounds (Pękala et al., 2011).
Physical Properties Analysis
The physical properties of phenylacetamide derivatives, including solubility, melting point, and crystal structure, are essential for their application in various research fields. The crystallization in specific systems and the formation of hydrogen bonds significantly affect these properties. The orthorhombic system and hydrogen bonding, as discussed earlier, play a crucial role in the physical characteristics of these compounds.
Chemical Properties Analysis
The chemical properties of phenylacetamide derivatives, such as acidity, basicity, and reactivity towards various chemical agents, are determined by their molecular structure and functional groups. Studies like those conducted by Sharma et al. (2018) provide insights into the intermolecular interactions, including hydrogen bonding, that influence these properties (Sharma et al., 2018).
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-12(2)15-5-7-16(8-6-15)23-11-18(22)21-19-14(4)9-13(3)10-17(19)20/h5-10,12H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIJPZGHQIIYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]-3-(3-chlorophenyl)-3-phenylpropanamide](/img/structure/B5662017.png)
![(5-cyclopropyl-1,3,4-oxadiazol-2-yl){2-[(3-methylpyridin-2-yl)amino]ethyl}amine](/img/structure/B5662040.png)
![6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5662048.png)
![(4-{[4-(propionylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B5662054.png)
![N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]cyclohexanecarboxamide](/img/structure/B5662058.png)

![2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5662074.png)


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5662083.png)

![N-(isoxazol-3-ylmethyl)-1-{5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B5662093.png)

![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5662119.png)